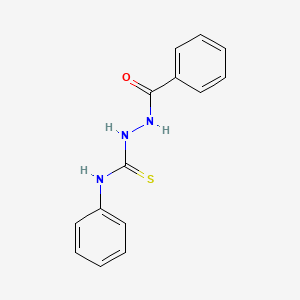

1-Benzoyl-4-phenylthiosemicarbazide

Overview

Description

1-Benzoyl-4-phenylthiosemicarbazide is a derivative of thiosemicarbazide . Thiosemicarbazides are potent intermediates for the synthesis of pharmaceutical and bioactive materials and are used extensively in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of some new thiosemicarbazide derivatives, including 1-Benzoyl-4-phenylthiosemicarbazide, is reported by condensation reaction of various aldehydes or ketones with 4-phenylthiosemicarbazide or thiosemicarbazide . This synthesis method has the advantages of high yields and good bioactivity .Molecular Structure Analysis

The molecular structure of 1-Benzoyl-4-phenylthiosemicarbazide can be found in the PubChem database .Chemical Reactions Analysis

Thiosemicarbazides, including 1-Benzoyl-4-phenylthiosemicarbazide, are polyfunctional compounds possessing nucleophilic properties . They have been used to design different heterocyclic moieties with different ring sizes such as pyrazole, thiazole, triazole, oxadiazole, thiadiazole, triazine, and thiadiazine .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzoyl-4-phenylthiosemicarbazide can be found in the PubChem database .Scientific Research Applications

Comprehensive Analysis of 1-Benzoyl-4-phenylthiosemicarbazide Applications

1-Benzoyl-4-phenylthiosemicarbazide, also known as 2-benzoyl-n-phenylhydrazinecarbothioamide, is a compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Trypanocidal Chemotherapeutic Agents: In the quest for new treatments for African trypanosomiasis, 1-Benzoyl-4-phenylthiosemicarbazide has been investigated as a potential candidate due to its thiohydrazide central motif. This structure is flanked by lipophilic aryl moieties, which are considered beneficial for the pharmacological properties required to combat this disease .

Green Chemistry Synthesis: The compound has been utilized in green chemistry approaches for synthesizing new chemical entities. Its reactivity with benzopinacolone through an addition/elimination mechanism demonstrates its potential as an acylating agent, which could lead to more environmentally friendly synthesis pathways .

Photochemistry Research: 1-Benzoyl-4-phenylthiosemicarbazide’s interaction with light and its subsequent chemical reactions place it as a compound of interest in photochemical studies. The formation of a tetrahedral adduct and the expulsion of a trityl anion moiety under light exposure is a unique pathway that can be further explored for photochemical applications .

Mechanistic Chemical Studies: The compound’s unusual chemical reactivity, such as the breaking of a carbon-carbon bond, offers a rich area of study for understanding chemical mechanisms. This can provide insights into the behavior of similar compounds and the development of new reactions .

Antimalarial Activity: Research has been conducted on analogs of 1-Benzoyl-4-phenylthiosemicarbazide for their antimalarial activities. These studies are crucial for the development of new antimalarial drugs, especially in regions where resistance to existing treatments is a growing concern .

Cytotoxicity Against Cancer Cell Lines: The cytotoxic properties of the compound and its analogs have been evaluated against various human cancer cell lines. This research is fundamental in the ongoing search for new chemotherapeutic agents that can effectively target cancer cells .

Mechanism of Action

Target of Action

The primary targets of 1-Benzoyl-4-phenylthiosemicarbazide are carbonic anhydrases , essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in various biological processes, including pH regulation and CO2 transport.

Mode of Action

1-Benzoyl-4-phenylthiosemicarbazide interacts with carbonic anhydrases, inhibiting their activity. This interaction disrupts the normal function of these enzymes, leading to changes in the cellular environment .

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways. It disrupts the balance of bicarbonate ions and carbon dioxide within cells, which can impact processes such as cellular respiration and pH regulation .

Pharmacokinetics

Its solubility in common organic solvents suggests that it may have good bioavailability .

Result of Action

The inhibition of carbonic anhydrases by 1-Benzoyl-4-phenylthiosemicarbazide can lead to a variety of cellular effects. For instance, it can disrupt the balance of bicarbonate ions and carbon dioxide within cells, affecting cellular respiration and pH regulation . In addition, it has been shown to have anti-proliferative effects against certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzoyl-4-phenylthiosemicarbazide. For example, the presence of other substances in the environment could potentially affect the compound’s solubility and therefore its bioavailability . Furthermore, the compound is stable in solid form but may decompose or oxidize into harmful substances in the air .

Future Directions

Thiosemicarbazides, including 1-Benzoyl-4-phenylthiosemicarbazide, have received significant attention due to their tuberculostatic activity . In modern chemotherapy, research directions are oriented towards obtaining new compounds with delayed chemoresistance, non-toxicity, as well as to elucidate the mechanism of action on the Koch bacillus and to establish the links between chemical structure and chemotherapeutic activity .

properties

IUPAC Name |

1-benzamido-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIKTVJZVZMIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157098 | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13153-01-0 | |

| Record name | Benzoic acid, 2-[(phenylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13153-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13153-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

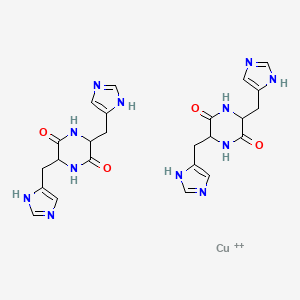

Q1: How does the structure of 1-benzoyl-4-phenylthiosemicarbazide influence its coordination behavior with different metal ions?

A: The study investigated the coordination behavior of two derivatives of 1-benzoyl-4-phenylthiosemicarbazide: o-methylbenzoyl-4-phenyl-3-thiosemicarbazide (HMBPT) and o-chlorobenzoyl-4-phenyl-3-thiosemicarbazide (HCBPT). Infrared (IR) spectroscopy revealed that both ligands can coordinate with metal ions through nitrogen and/or sulfur atoms present in their structure [].

Q2: What spectroscopic techniques were used to characterize the metal complexes of 1-benzoyl-4-phenylthiosemicarbazide derivatives?

A: The researchers employed a combination of spectroscopic techniques to characterize the synthesized metal complexes. Infrared (IR) spectroscopy was crucial in identifying the coordination sites of the ligands (HMBPT and HCBPT) by analyzing shifts in characteristic absorption bands []. Additionally, reflectance spectroscopy provided insights into the electronic structure and geometry of the complexes, particularly for the Cobalt(II) complexes, allowing for the calculation of ligand field parameters []. These spectroscopic analyses, along with elemental analysis, electrolytic conductance, and magnetic susceptibility measurements, provided a comprehensive understanding of the structural and electronic properties of the newly synthesized metal complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1215546.png)

![N-cyclopropyl-3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1215551.png)

![N-[[(phenylmethyl)amino]-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1215552.png)

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[2-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1215565.png)